molecular formula C33H30O7 B14083413 Asticolorin A CAS No. 93376-70-6

Asticolorin A

Cat. No.: B14083413
CAS No.: 93376-70-6
M. Wt: 538.6 g/mol
InChI Key: JCRLYBYVQJKZSH-UHFFFAOYSA-N
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Description

Asticolorin A is a secondary metabolite produced by fungi, notably Aspergillus species, and belongs to the polyketide family. It is structurally characterized by a complex aromatic framework with hydroxyl and methyl substituents, which contribute to its biological activities, including antimicrobial and cytotoxic properties . Its biosynthesis involves polyketide synthase (PKS) pathways, as demonstrated by stable isotope labeling (SIL) studies using ¹³C-acetate precursors to trace carbon incorporation . While this compound itself is less studied compared to analogs like Asticolorin B and C, its structural and functional relevance in fungal defense mechanisms and drug discovery has garnered attention .

Properties

CAS No.

93376-70-6

Molecular Formula

C33H30O7

Molecular Weight

538.6 g/mol

IUPAC Name

3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaene-6,16,17,24-tetrol

InChI

InChI=1S/C33H30O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30-31,34-37H,12H2,1-5H3

InChI Key

JCRLYBYVQJKZSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C3C(C1)(C4=C(C(C3(OC5=C2C(=C6C(=C5)OC7=CC(=CC(=C76)O)C)C)O)O)OC8=CC(=CC(=C84)O)C)C

melting_point

320 °C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Asticolorin A shares a core polyketide-derived aromatic structure with its analogs but differs in substituent patterns and oxidation states. Key comparisons include:

Compound Core Structure Substituents Bioactivity Biosynthetic Pathway
This compound Tetracyclic aromatic system Hydroxyl, methyl groups Antimicrobial (broad-spectrum) PKS-derived, symmetrical intermediates
Asticolorin B Tetracyclic aromatic system Additional prenyl group Weak biofilm inhibition (>200 μM MIC) Similar PKS pathway, lacks symmetry
Asticolorin C Pentacyclic aromatic system Hydroxyl, acetate-derived side chains Cytotoxic (IC₅₀ ~10 μM in cancer lines) Symmetrical intermediate confirmed via SIL
Skyrin Dimeric anthraquinone Two fused tetracyclic units Strong Sortase A inhibition (24 μM MIC) Shikimate and polyketide hybrid

Key Observations :

  • Bioactivity : this compound exhibits broader antimicrobial activity than Asticolorin B, which shows negligible biofilm inhibition at >200 μM . Asticolorin C’s cytotoxicity suggests that additional oxygenation enhances its interaction with cellular targets .
  • Biosynthesis : Symmetrical intermediates in this compound and C biosynthesis imply divergent cyclization mechanisms compared to Asticolorin B .
Analytical and Methodological Comparisons
  • Stable Isotope Labeling (SIL) : this compound and C biosynthesis studies utilized ¹³C-acetate labeling with LC-MS detection, whereas Asticolorin B required high-resolution MS/MS due to its prenyl group complicating isotopic overlap .
  • Molecular Networking : Clustering via MS/MS data groups this compound with Skyrin and other polyketides, highlighting shared fragmentation patterns despite structural differences .
Pharmacological Potential
  • This compound’s MIC values remain unquantified in literature, but its structural similarity to Skyrin (24 μM MIC against S.
  • Asticolorin C’s cytotoxicity positions it as a lead for anticancer agents, whereas Asticolorin B’s inactivity underscores the importance of substituent modifications .

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